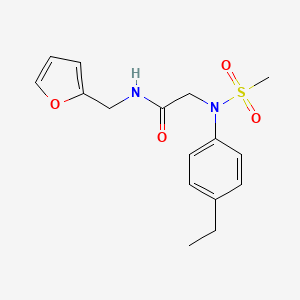
4-chloro-1-naphthyl dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-1-naphthyl dimethylcarbamate, also known as Sevin, is a carbamate insecticide that has been widely used in agriculture since the 1950s. It is effective against a broad range of pests, including beetles, caterpillars, and aphids. The chemical structure of Sevin consists of a naphthalene ring with a chloro substituent and a carbamate group.
科学研究应用
4-chloro-1-naphthyl dimethylcarbamate has been extensively studied for its insecticidal properties and has been used in numerous scientific research applications. It has been used in studies to evaluate the effects of insecticides on non-target organisms such as bees and butterflies. 4-chloro-1-naphthyl dimethylcarbamate has also been used in studies to investigate the mechanisms of insecticide resistance in pests.
作用机制
4-chloro-1-naphthyl dimethylcarbamate works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting AChE, 4-chloro-1-naphthyl dimethylcarbamate causes an accumulation of acetylcholine in the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects
4-chloro-1-naphthyl dimethylcarbamate has been shown to have a range of biochemical and physiological effects on insects. It has been shown to cause oxidative stress, disrupt energy metabolism, and affect the expression of genes involved in insecticide resistance. 4-chloro-1-naphthyl dimethylcarbamate has also been shown to have toxic effects on non-target organisms such as bees and butterflies.
实验室实验的优点和局限性
4-chloro-1-naphthyl dimethylcarbamate has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it a popular choice for researchers. 4-chloro-1-naphthyl dimethylcarbamate is also effective against a wide range of pests, making it useful for studying the effects of insecticides on different species. However, 4-chloro-1-naphthyl dimethylcarbamate also has limitations. It is highly toxic and can pose a risk to researchers if not handled properly. 4-chloro-1-naphthyl dimethylcarbamate also has a short half-life, meaning that its effects may be short-lived and difficult to measure over time.
未来方向
There are several future directions for research on 4-chloro-1-naphthyl dimethylcarbamate. One area of research is the development of novel insecticides that are less toxic and have fewer environmental impacts than 4-chloro-1-naphthyl dimethylcarbamate. Another area of research is the investigation of the mechanisms of insecticide resistance in pests and the development of strategies to overcome resistance. Additionally, there is a need for further research on the effects of 4-chloro-1-naphthyl dimethylcarbamate on non-target organisms and the development of strategies to mitigate these effects.
Conclusion
In conclusion, 4-chloro-1-naphthyl dimethylcarbamate is a carbamate insecticide that has been widely used in agriculture for over half a century. It works by inhibiting the activity of the enzyme acetylcholinesterase in insects, leading to paralysis and death. 4-chloro-1-naphthyl dimethylcarbamate has been extensively studied for its insecticidal properties and has been used in numerous scientific research applications. While 4-chloro-1-naphthyl dimethylcarbamate has several advantages for use in lab experiments, it also has limitations and poses a risk to researchers if not handled properly. There are several future directions for research on 4-chloro-1-naphthyl dimethylcarbamate, including the development of novel insecticides and the investigation of the mechanisms of insecticide resistance in pests.
合成方法
4-chloro-1-naphthyl dimethylcarbamate can be synthesized through the reaction of 4-chloro-1-naphthol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as acetone and chloroform.
属性
IUPAC Name |
(4-chloronaphthalen-1-yl) N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15(2)13(16)17-12-8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZUKCUXVDXCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-naphthyl dimethylcarbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol](/img/structure/B5883522.png)

![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5883537.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B5883550.png)


![N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)

![3-methyl-N-[4-(propionylamino)phenyl]butanamide](/img/structure/B5883594.png)

![N-[4-(benzyloxy)benzyl]-2-fluoroaniline](/img/structure/B5883596.png)
![2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5883618.png)

